Cas no 87869-57-6 (2-Propen-1-amine, N-[1-(3-methylphenyl)ethylidene]-, (E)-)

2-Propen-1-amine, N-[1-(3-methylphenyl)ethylidene]-, (E)- structure
87869-57-6 structure
Product name:2-Propen-1-amine, N-[1-(3-methylphenyl)ethylidene]-, (E)-
CAS No:87869-57-6
MF:C12H15N
MW:173.254203081131
CID:651290
PubChem ID:13143515

2-Propen-1-amine, N-[1-(3-methylphenyl)ethylidene]-, (E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-amine, N-[1-(3-methylphenyl)ethylidene]-, (E)-
    • 1-(3-methylphenyl)-N-prop-2-enylethanimine
    • DTXSID30521455
    • (1E)-1-(3-Methylphenyl)-N-(prop-2-en-1-yl)ethan-1-imine
    • 87869-57-6
    • Inchi: InChI=1S/C12H15N/c1-4-8-13-11(3)12-7-5-6-10(2)9-12/h4-7,9H,1,8H2,2-3H3
    • InChI Key: CANNAASQXXUYLF-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C(=NCC=C)C

Computed Properties

  • Exact Mass: 173.120449483g/mol
  • Monoisotopic Mass: 173.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.4Ų
  • XLogP3: 2.9

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